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molecular formula C12H13BrN2 B8721008 6-Bromo-N,N,4-trimethylquinolin-2-amine CAS No. 89446-20-8

6-Bromo-N,N,4-trimethylquinolin-2-amine

Cat. No. B8721008
M. Wt: 265.15 g/mol
InChI Key: OFCQCVPVKUPTDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04587341

Procedure details

To a stirred solution of 0.30 g (0.00113 moles) of 6-bromo-2-dimethylamino-4-methylquinoline in 30 ml of dry (freshly distilled from over LiAlH4) THF under N2 at -78° C., 1.45 ml (0.00226 moles) of 1.56M n-BuLi was added dropwise over a 5 minute period. 0.23 ml (0.00297 moles) of dry DMF (freshly distilled from over CaH2) was added to the reaction mixture in one portion. The dry ice/acetone bath was removed 12 minutes after the addition of DMF and the solution allowed to warm to -40°. The reaction mixture was poured onto 17 ml of 1N HCl in ice (22 minutes after addition of DMF) and extracted with 30 ml ether. The aqueous solution was made alkaline to pH 12 and extracted with three 20 ml portions of CH2Cl2. The yellow-orange coloured extract was washed with H2O and then dried over MgSO4 . The solvent was removed under vacuum, and the residue dried in a vacuum oven, wt 0.23 g (95.8%), m.p. 96°-99° C. The product was recrystallised three times (EtOH/H2O). The TLC of the recrystallised product showed several spots, with the predominant component having an Rf 0.38 in 2:1 hexane/EtOAc and being fluorescent under long hot UV. The product was dissolved in 2:1 hexane/EtOAc and placed on silica flash column. Fractions were collected; those containing the Rf 0.38 product were combined, and the solvent removed in vacuo. The residue was recrystallised from absolute ethanol; weight 0.04 g, (17%) m.p. 116.0°-117.8° C. Anal. Calcd. for C13H14N2O: C, 72.87; H, 6.59; N, 13.07. Found: C, 72.74; H, 6.64; N, 13.05.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.23 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([N:12]([CH3:14])[CH3:13])[CH:6]=[C:5]2[CH3:15].[Li]CCCC.CN([CH:24]=[O:25])C>>[CH3:13][N:12]([CH3:14])[C:7]1[CH:6]=[C:5]([CH3:15])[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([CH:24]=[O:25])[CH:3]=2)[N:8]=1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
BrC=1C=C2C(=CC(=NC2=CC1)N(C)C)C
Step Two
Name
Quantity
1.45 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0.23 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
freshly distilled from over LiAlH4) THF under N2 at -78° C.
ADDITION
Type
ADDITION
Details
was added to the reaction mixture in one portion
CUSTOM
Type
CUSTOM
Details
The dry ice/acetone bath was removed 12 minutes
Duration
12 min
ADDITION
Type
ADDITION
Details
after the addition of DMF
TEMPERATURE
Type
TEMPERATURE
Details
to warm to -40°
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto 17 ml of 1N HCl in ice (22 minutes after addition of DMF)
Duration
22 min
EXTRACTION
Type
EXTRACTION
Details
extracted with 30 ml ether
EXTRACTION
Type
EXTRACTION
Details
extracted with three 20 ml portions of CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
The yellow-orange coloured extract
WASH
Type
WASH
Details
was washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue dried in a vacuum oven, wt 0.23 g (95.8%), m.p. 96°-99° C
CUSTOM
Type
CUSTOM
Details
The product was recrystallised three times (EtOH/H2O)
DISSOLUTION
Type
DISSOLUTION
Details
The product was dissolved in 2:1 hexane/EtOAc
CUSTOM
Type
CUSTOM
Details
Fractions were collected
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from absolute ethanol

Outcomes

Product
Name
Type
Smiles
CN(C1=NC2=CC=C(C=C2C(=C1)C)C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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